molecular formula C10H15NO B11765054 1-(3-Aminophenyl)-2-methylpropan-2-ol

1-(3-Aminophenyl)-2-methylpropan-2-ol

Cat. No.: B11765054
M. Wt: 165.23 g/mol
InChI Key: HWRSPKQAXWAHCV-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-methylpropan-2-ol is an organic compound that features an aminophenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2-methylpropan-2-ol typically involves the reaction of 3-nitroacetophenone with a suitable reducing agent to form the corresponding amine. This is followed by a reaction with a methylating agent to introduce the methyl group. The final step involves the reduction of the nitro group to an amine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

    1-(3-Aminophenyl)ethanol: Similar structure but lacks the methyl group.

    2-(3-Aminophenyl)propan-2-ol: Similar structure but with a different substitution pattern.

Uniqueness: 1-(3-Aminophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-aminophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H15NO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7,11H2,1-2H3

InChI Key

HWRSPKQAXWAHCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)N)O

Origin of Product

United States

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